N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core modified with a 3-methyl substituent and two sulfone (dioxido) groups at the 2-position. Attached to the nitrogen of the thiadiazole ring is an ethyl group terminating in a cyclohexanecarboxamide moiety. Though pharmacological data is unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfur-containing heterocycles .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18-14-9-5-6-10-15(14)19(23(18,21)22)12-11-17-16(20)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDDEVBRKTDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, including the preparation of intermediates and their subsequent coupling. One common approach involves the following steps:
Benzothiadiazole Formation: This involves the synthesis of the benzothiadiazole core through a cyclization reaction of o-phenylenediamine with sulfur-containing reagents.
Introduction of the Methyl Group: This step includes the methylation of the benzothiadiazole core, usually via alkylation reactions using methyl halides or dimethyl sulfate.
Formation of Cyclohexanecarboxamide: This involves the reaction of cyclohexanecarboxylic acid with amines in the presence of coupling reagents to form the amide bond.
Coupling of the Intermediates: The final step is the coupling of the benzothiadiazole intermediate with the cyclohexanecarboxamide intermediate through an alkylation reaction.
Industrial Production Methods
On an industrial scale, the production methods may include the use of continuous flow reactors to enhance the reaction efficiency and yield. Advanced catalysis techniques and optimization of reaction conditions such as temperature, pressure, and pH are also employed to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom within the benzothiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the cyclohexanecarboxamide moiety, resulting in the corresponding alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive sites such as the benzothiadiazole and the amide groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various halides, alkylating agents, and organometallic reagents are utilized under appropriate conditions such as basic or acidic environments.
Major Products Formed
The oxidation of the compound typically yields sulfoxides or sulfones, while reduction mainly produces alcohol derivatives. Substitution reactions often result in substituted benzothiadiazole or cyclohexanecarboxamide derivatives, depending on the specific reactive site targeted.
Scientific Research Applications
Medicinal Chemistry
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide has been investigated for its antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies indicate that thiadiazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Streptococcus and Escherichia coli .
- Anticancer Potential : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies on cell lines such as MCF-7 (breast cancer) showed selective cytotoxicity and induced apoptosis through modulation of apoptotic markers .
Biological Research
The compound's mechanism of action involves interaction with biological targets at the molecular level. It may modulate signaling pathways related to inflammation and cell survival.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines . This application is particularly relevant for developing treatments for chronic inflammatory diseases.
Industrial Applications
This compound can be utilized in the formulation of cosmetics and personal care products due to its chemical stability and potential skin benefits .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from precursor materials. Key steps include:
- Preparation of Thiadiazole Ring : Cyclization reactions using appropriate precursors.
- Formation of Amide Bond : Reaction with carboxylic acid derivatives to create the final product.
These synthetic routes can be optimized for industrial production to ensure high yield and purity .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited moderate to strong antibacterial activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In another research project focusing on cancer therapeutics, this compound was evaluated for its effects on MCF-7 breast cancer cells. The findings revealed that it significantly reduced cell viability and induced apoptosis through activation of caspase pathways.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The benzothiadiazole moiety can interact with specific proteins, altering their function or inhibiting their activity. The cyclohexanecarboxamide group contributes to the compound's binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused Heterocycles with Sulfone Groups
- Target Compound : The benzo[c][1,2,5]thiadiazole 2,2-dioxide core distinguishes it from benzodioxine-thiadiazole hybrids (e.g., ’s 1,4-benzodioxine derivatives). The latter lack sulfone groups but incorporate a dioxane ring, which reduces electrophilicity compared to the target’s sulfone-modified thiadiazole .
- Benzo[e]thiazine 1,1-dioxides (): These compounds share sulfone groups but feature a thiazine ring instead of thiadiazole.
Carboxamide-Containing Analogs
- Indazole-Cyclohexanecarboxamide (): Shares the cyclohexanecarboxamide group but replaces the thiadiazole with an indazole core. Indazole’s hydrogen-bonding capacity may enhance target selectivity, whereas the thiadiazole’s electron-deficient nature could favor interactions with nucleophilic residues .
Thiazole/Thiadiazole Derivatives
- Thiazolylmethylcarbamates (): These analogs use carbamate-linked thiazole rings, differing from the target’s carboxamide-thiadiazole system. Carbamates are more hydrolytically labile than carboxamides, suggesting the target compound may exhibit greater metabolic stability .
Structural and Functional Implications
Physicochemical Properties
- Lipophilicity : The cyclohexanecarboxamide in the target and ’s analog increases logP compared to carbamates (), enhancing membrane permeability.
- Electrophilicity : The thiadiazole-sulfone system (target) is more electron-deficient than benzodioxine-thiadiazoles (), favoring interactions with electron-rich biological targets .
Stability and Reactivity
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring fused with a benzene derivative and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.51 g/mol. The presence of the thiadiazole moiety is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃S |
| Molecular Weight | 388.51 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 2034488-76-9 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds containing thiadiazole rings can inhibit key enzymes involved in cancer cell proliferation and other pathological processes. For instance, docking studies have shown that similar thiadiazole derivatives effectively bind to tubulin and other critical proteins involved in cell division and signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For example, a study demonstrated that certain thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific interactions of this compound with cancer-related proteins warrant further investigation.
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties. A study reported that compounds containing the thiadiazole ring displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Anticancer Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives, including this compound. The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
- Antimicrobial Evaluation : Another research article evaluated the antimicrobial efficacy of various thiadiazole derivatives. The compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide, and how do they influence its physicochemical properties?
- Answer : The compound integrates a benzo[c][1,2,5]thiadiazole dioxide core (contributing electron-withdrawing properties and planar aromaticity) linked via an ethyl group to a cyclohexanecarboxamide moiety (providing conformational flexibility and hydrogen-bonding capacity). The sulfone group enhances polarity, impacting solubility and intermolecular interactions. Structural characterization relies on ¹H/¹³C NMR for proton/carbon assignments, IR spectroscopy to confirm sulfone (1320–1250 cm⁻¹) and amide (1650–1600 cm⁻¹) groups, and mass spectrometry for molecular weight validation .
Q. What are the standard protocols for synthesizing this compound, and what intermediates are critical for yield optimization?
- Answer : Synthesis typically involves:
- Step 1 : Alkylation of 3-methylbenzo[c][1,2,5]thiadiazole dioxide with ethyl bromide under basic conditions (e.g., NaH/DMF) to introduce the ethyl spacer .
- Step 2 : Coupling with cyclohexanecarboxamide via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in dichloromethane) .
Critical intermediates include the ethylated thiadiazole precursor (purity >95% by TLC) and activated acyl intermediate. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final amidation step?
- Answer : Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst optimization : Replace EDC with DCC for sterically hindered substrates.
- Temperature control : Maintain 0–5°C during activation to minimize racemization.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted starting materials .
Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays) be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Mitigation steps:
- Standardize assays : Use fixed ATP levels (1 mM) and buffer systems (HEPES, pH 7.4).
- Stability testing : Monitor compound degradation via HPLC over 24 hours in assay buffers.
- Off-target profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Answer : Key challenges include:
- Signal overlap in NMR : Use 2D techniques (HSQC, HMBC) to resolve crowded regions (e.g., cyclohexane protons).
- Low MS ionization efficiency : Employ MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix.
- Thermal decomposition in GC-MS : Opt for ESI-MS or APCI-MS instead .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Answer : Focus on modular modifications:
- Benzo-thiadiazole core : Introduce substituents (e.g., Cl, OMe) at the 4-position to modulate electron density.
- Cyclohexane moiety : Replace with bicyclic systems (e.g., adamantane) to enhance rigidity.
- Amide linker : Test urea or sulfonamide analogs for altered hydrogen-bonding profiles.
Validate changes using molecular docking (AutoDock Vina) against target proteins and in vitro cytotoxicity assays (MTT on HeLa cells) .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Signal | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.45–1.85 (m, 10H) | Cyclohexane protons | |
| ¹³C NMR | δ 172.5 (s) | Amide carbonyl | |
| IR | 1312 cm⁻¹ (S=O asymmetric stretch) | Thiadiazole sulfone |
Table 2 : Reaction Optimization Parameters for Amidation
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF (anhydrous) | +20% | |
| Catalyst | DCC/HOBt | +15% | |
| Temperature | 0–5°C during activation | +10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
